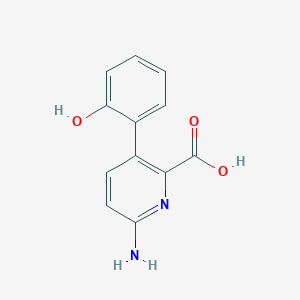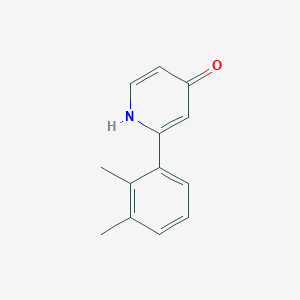
6-Amino-3-(2,3-dimethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2,3-dimethylphenyl)picolinic acid, commonly referred to as 6-APA, is a synthetic organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of many organic compounds, including drugs, pesticides, and dyes. 6-APA is also used as a starting material in the synthesis of several other compounds, such as derivatives of the amino acid tyrosine. This compound has a wide variety of applications in the laboratory and is used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 6-APA is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of other compounds, such as drugs and pesticides. In addition, 6-APA is thought to act as a chelating agent, binding to metal ions and preventing them from participating in certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not well understood. However, it has been observed to have a variety of effects on cells, including inhibition of cell growth and differentiation. In addition, 6-APA has been shown to have anti-inflammatory and anti-oxidant properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-APA is a widely used compound in scientific research due to its high purity and availability. It is relatively easy to synthesize and has a wide variety of applications in the laboratory. However, 6-APA is toxic and should be handled with care. In addition, the compound is not very stable and must be stored and handled properly to ensure its effectiveness.
Orientations Futures
There are a number of potential future directions for 6-APA research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential use as a chelating agent could be beneficial. Finally, further investigation into its toxicity and stability could help improve its safety and effectiveness in the laboratory.
Méthodes De Synthèse
6-APA can be synthesized in the laboratory through a variety of methods. The most common method involves the reaction of 2,3-dimethylphenylacetic acid with ammonia, followed by the addition of hydrochloric acid. This reaction produces a mixture of 6-APA and 6-amino-3-(2,3-dimethylphenyl)pyridine. The two compounds can then be separated using high-performance liquid chromatography (HPLC). The yield of 6-APA is typically around 95%.
Applications De Recherche Scientifique
6-APA is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a starting material in the synthesis of many compounds, including drugs and pesticides. 6-APA is also used as a reagent in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and immunoassays. In addition, it is used in the synthesis of various derivatives of the amino acid tyrosine, which are important in the study of protein structure and function.
Propriétés
IUPAC Name |
6-amino-3-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)11-6-7-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAECKQHAHDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2,3-dimethylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














